molecular formula C16H20N2O4 B045851 (S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid CAS No. 270065-89-9

(S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid

Cat. No. B045851
M. Wt: 304.34 g/mol
InChI Key: UXSGGQWSQPYJTQ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid, also known as (S)-4-cyano-3-((t-butoxycarbonyl)amino)butyric acid, is an organic compound used in a number of scientific research applications. It is a synthetic derivative of butyric acid, a short-chain fatty acid, and has been used in a variety of biochemical and physiological studies. It has been studied for its potential use in drug development, as well as its ability to act as a scaffold for the synthesis of other compounds.

Scientific Research Applications

Catalytic and Environmental Applications

  • The heteropoly acid H3PW12O40 is used as a highly efficient catalyst for N-tert-butoxycarbonylation of amines, including primary and secondary ones, with di-tert-butyl dicarbonate. This method is significant for its environmental benignity and the avoidance of competitive side products like isocyanates, ureas, and oxazolidinones. It's particularly noted for its application in the chemoselective N-Boc derivation of chiral a-amino alcohols and esters, which are resistant to racemization during peptide synthesis. The N-Boc moiety is crucial for its stability towards catalytic hydrogenation and its resistance to basic and nucleophilic attacks, making it ideal for the protection of amines during multifunctional target synthesis (Heydari et al., 2007).

Asymmetric Synthesis and Pharmaceutical Applications

  • The asymmetric hydrogenation of enamine esters, using chiral ferrocenyl ligands in conjunction with [Rh(COD)Cl]2, has been employed to synthesize (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid. This process is pivotal for the preparation of high-purity N-Boc amino esters, crucial in pharmaceutical synthesis. The methodology highlights the direct reduction and in situ protection of amino esters, providing an efficient route to obtain desired N-Boc amino esters with high enantiomeric excess, a critical factor in pharmaceutical ingredient synthesis (Kubryk & Hansen, 2006).

Peptide Synthesis and Protection Strategies

  • A strategic approach for the synthesis of orthogonally protected methyl esters of non-proteinogenic amino acids like 2,3-l-diaminopropanoic acid (l-Dap) has been developed. The methodology involves using masked 2,3-diaminopropanols obtained via reductive amination of an aldehyde prepared from the commercial amino acid Nα-Fmoc-O-tert-butyl-d-serine. The preservation of chirality through all synthetic steps and the minimized need for chromatographic purifications highlight its utility in intricate peptide synthesis (Temperini et al., 2020).

Vibrational Spectroscopy and Chemical Analysis

  • Synthesis of isotopomers of N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester has been conducted to expand the utility of the nitrile symmetric stretch vibration of this modified amino acid as a vibrational reporter of local environments. The research emphasizes the importance of solvent choice in cyanation reactions, impacting isotopic enrichment and chemical analysis accuracy (Bazewicz et al., 2011).

properties

IUPAC Name

(3S)-4-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-4-6-12(10-17)7-5-11/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSGGQWSQPYJTQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148564
Record name (βS)-4-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid

CAS RN

270065-89-9
Record name (βS)-4-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270065-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-4-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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